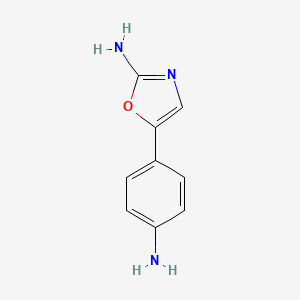

5-(4-Aminophenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13576-58-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-(4-aminophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) |

InChI Key |

DMVAESBOBZKXOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Aminophenyl Oxazol 2 Amine

Retrosynthetic Analysis and Key Precursors for Oxazol-2-amine Core Synthesis

A logical retrosynthetic analysis of 5-(4-aminophenyl)oxazol-2-amine reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the bonds forming the oxazole (B20620) ring and the bond connecting the phenyl group to the heterocyclic core.

Strategies for Constructing the Oxazole Ring System

The formation of the 2-aminooxazole ring is central to the synthesis. Two common retrosynthetic disconnections for the oxazole ring lead to key precursor types:

Disconnection A (C2-N3 and C5-O1 bond cleavage): This approach leads back to an α-haloketone and urea (B33335) or a urea equivalent. This is the basis of the Hantzsch-type synthesis for thiazoles, which can be adapted for oxazoles.

Disconnection B (C2-N3 and C4-C5 bond cleavage): This strategy points towards a precursor containing a pre-formed C-N-C=O unit (an amide) and a component that provides the remaining two carbons of the ring. This is characteristic of the Robinson-Gabriel synthesis. wikipedia.org

Incorporation of the 4-Aminophenyl Moiety

The 4-aminophenyl group can be introduced at different stages of the synthesis. Two main strategies are considered:

Late-Stage Amine Formation: A common and often preferred strategy involves the synthesis of a nitro-substituted precursor, such as 5-(4-nitrophenyl)oxazol-2-amine. The nitro group acts as a stable placeholder and can be reduced to the desired amino group in the final steps of the synthesis. This avoids potential side reactions associated with the reactive primary amine during the oxazole ring formation. utdallas.edu

Direct Incorporation of a Protected Amine: Alternatively, a precursor bearing a protected amino group on the phenyl ring, such as an acetamide, can be used. The protecting group is then removed after the oxazole ring has been constructed.

Based on these considerations, key precursors for the synthesis of this compound are identified.

| Precursor Type | Specific Example | Corresponding Synthetic Strategy |

| α-Haloketone | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Hantzsch-type synthesis |

| Urea/Urea equivalent | Urea | Hantzsch-type synthesis |

| 2-Acylamino-ketone | 2-Amino-N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide | Robinson-Gabriel synthesis wikipedia.org |

| Aldehyde Cyanohydrin | 4-Nitrobenzaldehyde cyanohydrin | Fischer Oxazole Synthesis wikipedia.org |

Classical Synthetic Routes to this compound

Classical approaches to the target molecule often involve multi-step sequences, providing a reliable, albeit sometimes lengthy, pathway. One-pot variations aim to improve efficiency by combining multiple steps into a single operation.

Multi-Step Synthesis Pathways

A prevalent multi-step synthesis involves the initial construction of the corresponding nitro-substituted oxazole, followed by a reduction step.

Step 1: Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine

A common method for this step is the reaction of an α-haloketone with urea. For instance, 2-bromo-1-(4-nitrophenyl)ethan-1-one can be reacted with urea in a suitable solvent like ethanol. This reaction proceeds via a Hantzsch-type mechanism to form the 2-aminooxazole ring.

Step 2: Reduction of the Nitro Group

The nitro group of 4-(4-nitrophenyl)oxazol-2-amine can be reduced to the primary amine using various standard reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid or sodium dithionite).

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | Ethanol, Reflux | 4-(4-Nitrophenyl)oxazol-2-amine |

| 2 | 4-(4-Nitrophenyl)oxazol-2-amine | SnCl₂·2H₂O, Ethanol, Reflux | This compound |

One-Pot Reaction Schemes

One such approach could involve the in-situ formation of the α-haloketone followed by reaction with urea, or a multi-component reaction where the starting materials for the oxazole ring and the substituted phenyl ring are combined in a single reaction vessel. For example, a one-pot synthesis of 2-arylamino-4-amino-5-aroylthiazoles has been reported, which could potentially be adapted for oxazole synthesis. nih.gov

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of this compound and its analogs, several advanced and sustainable approaches have been explored.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to significantly accelerate the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. In a comparative study, the ultrasound-assisted method provided a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. nih.govresearchgate.net This not only improves the efficiency but also reduces energy consumption. nih.gov

Calcium-Catalyzed Synthesis: A sustainable and modular synthesis of 5-aminooxazoles has been developed using a calcium catalyst. nih.gov This method involves the reaction of N-acyl-N,O-acetals with isocyanides in the presence of a calcium salt. The reaction is rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The use of an earth-abundant and non-toxic calcium catalyst makes this a greener alternative to methods employing heavy or precious metals.

| Method | Key Features | Advantages |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. nih.gov | Drastically reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.net |

| Calcium-Catalyzed Synthesis | Employs a non-toxic and abundant calcium catalyst. nih.gov | Sustainable, rapid, high-yielding, and broad substrate scope. nih.gov |

Catalytic Synthesis Methods (e.g., Transition Metal Catalysis)

The construction of the 5-aryloxazol-2-amine core often relies on cyclization reactions that can be efficiently catalyzed by transition metals. While direct synthesis of this compound in a single step is challenging due to the reactivity of the amino group, a common strategy involves the synthesis of a nitro-substituted precursor, 5-(4-nitrophenyl)oxazol-2-amine, followed by a reduction step.

One plausible catalytic approach for the oxazole ring formation is a formal [3+2] cycloaddition. For instance, cobalt-catalyzed reactions have been shown to be effective in the synthesis of 5-aminooxazoles. In a related synthesis, a Cp*Co(III) catalyst has been used for the regioselective cycloaddition of N-(pivaloyloxy)amides with ynamides to yield 5-aminooxazoles in modest to excellent yields. thieme-connect.com While this specific example doesn't produce the exact target compound, the underlying principle of a transition metal-catalyzed cycloaddition to form the oxazole ring is a key concept.

Another relevant catalytic method is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. mdpi.com In the context of synthesizing our target molecule, it could potentially be used to couple a 5-halo-oxazol-2-amine derivative with 4-nitroaniline, followed by reduction. Alternatively, a 5-(4-nitrophenyl)oxazol-2-boronic acid derivative could be coupled with an amine source.

The final step, the reduction of the nitro group to an amine, is commonly achieved through catalytic hydrogenation. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is generally high-yielding and produces the desired amine with high purity.

Table 1: Overview of Potential Catalytic Steps

| Reaction Step | Catalyst Type | Key Reactants | Potential Advantages | Relevant Findings |

|---|---|---|---|---|

| Oxazole Ring Formation | Cobalt (e.g., Cp*Co(III)) | N-(pivaloyloxy)amides, Ynamides | High regioselectivity, good yields. | Demonstrated for the synthesis of various 5-aminooxazoles. thieme-connect.com |

| C-N Bond Formation | Palladium (Buchwald-Hartwig) | 5-halo-oxazol-2-amine, 4-nitroaniline | Versatile, good functional group tolerance. | Widely used for the synthesis of arylamines. mdpi.com |

| Nitro Group Reduction | Palladium on Carbon (Pd/C) | 5-(4-nitrophenyl)oxazol-2-amine, H₂ | High yield, clean reaction. | Standard and efficient method for nitro group reduction. google.com |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of oxazole derivatives aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. ijpsonline.comresearchgate.netnih.govmdpi.com

Several green approaches are relevant to the synthesis of this compound:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of oxadiazoles, a related class of heterocycles. nih.govmdpi.com This technique could be applied to the cyclization step to form the oxazole ring, potentially reducing the need for high boiling point solvents and long reaction times.

Ultrasound-Mediated Synthesis: Similar to microwave heating, ultrasound can enhance reaction rates and is considered an energy-efficient and environmentally friendly method. mdpi.com

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with more benign alternatives such as water, ethanol, or ionic liquids. mdpi.com

Catalytic Reactions: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the generation of stoichiometric waste. mdpi.com For instance, the use of a recyclable ionic liquid as a catalyst for the amination of benzoxazoles has been reported. mdpi.com

An emerging green synthetic route for oxazoles involves the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org This method avoids the use of transition metals and toxic oxidants, operating in a more sustainable catalytic system. rsc.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Energy Efficiency | Microwave or ultrasound-assisted reactions. | Reduced reaction times, lower energy consumption. |

| Safer Solvents | Use of water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. |

| Catalysis | Use of recyclable catalysts (e.g., ionic liquids, heterogeneous catalysts). | Minimized waste, improved atom economy. |

| Renewable Feedstocks | Electrochemical synthesis from carboxylic acids. | Avoidance of hazardous reagents. rsc.org |

Flow Chemistry Applications in this compound Production

Flow chemistry offers several advantages over traditional batch processing for the synthesis of heterocyclic compounds, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. kit.edursc.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates.

The synthesis of this compound could be adapted to a flow process in several key steps:

Nitro Group Reduction: The catalytic hydrogenation of a nitro-precursor is well-suited for a flow setup. A packed-bed reactor containing the Pd/C catalyst can be used, where a solution of the nitro compound is continuously passed through the reactor under a stream of hydrogen. This allows for precise control of reaction parameters and safe handling of hydrogen gas.

Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a continuous sequence, minimizing the need for isolation and purification of intermediates. rsc.org A hypothetical flow synthesis could involve the formation of the oxazole ring in one reactor, followed immediately by the nitro group reduction in a second reactor, leading to the final product in a continuous stream.

The use of immobilized reagents and catalysts in flow reactors can further simplify the process by facilitating product isolation and catalyst recycling. rsc.org

Table 3: Advantages of Flow Chemistry in Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Relevance to Synthesis |

|---|---|---|---|

| Heat Transfer | Often poor and non-uniform. | Excellent and highly efficient. | Crucial for controlling exothermic reactions like nitration or hydrogenation. rsc.org |

| Safety | Handling of hazardous reagents and intermediates can be risky. | Enhanced safety due to small reaction volumes and better control. rsc.org | Important for reactions involving hydrogen gas or other hazardous materials. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the process for a longer time. | Facilitates production of larger quantities of the compound. |

| Automation | Can be challenging to automate fully. | Readily amenable to automation and process control. | Allows for continuous and efficient production. |

Purification and Isolation Techniques Relevant to Synthesis

The purification of this compound, being a polar aromatic amine, requires specific techniques to remove impurities from the reaction mixture.

Column Chromatography: This is a standard method for purifying organic compounds. For polar amines, which can interact strongly with acidic silica (B1680970) gel, the use of an amine-functionalized silica gel can be advantageous. biotage.com This modified stationary phase minimizes strong interactions, allowing for better separation with simpler solvent systems like hexane/ethyl acetate. biotage.com

Crystallization: If the final product is a solid, crystallization is an effective method for purification. The choice of solvent is crucial and is typically determined empirically.

Acid-Base Extraction: The basic nature of the amine groups allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and transfer it to the aqueous phase. The impurities remain in the organic layer. The aqueous layer is then basified to deprotonate the amine, which can then be extracted back into an organic solvent.

Distillation: For volatile amines, distillation can be an effective purification method. A process involving mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation has been patented for the purification of aromatic amines. google.comgoogle.com

Precipitation as a Salt: A recently developed technique involves the precipitation of amines as their trichloroacetic acid (TCA) salts. nih.gov The amine-TCA salt can be filtered off from the impurities, and the pure amine can then be liberated by treatment with a base. nih.gov

Table 4: Purification Techniques for Aromatic Amines

| Technique | Principle | Applicability | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Widely applicable for most organic compounds. | Use of amine-functionalized silica for polar amines is recommended. biotage.com |

| Crystallization | Difference in solubility of the compound and impurities in a solvent. | For solid compounds. | Solvent selection is critical. |

| Acid-Base Extraction | Exploits the basicity of the amine to move it between aqueous and organic phases. | For basic compounds like amines. | Requires multiple extraction steps. |

| Distillation | Separation based on differences in boiling points. | For volatile compounds. | May require vacuum for high-boiling amines. |

| Salt Precipitation | Formation of an insoluble salt of the amine. | For amines that form stable, precipitating salts. | Requires an additional step to liberate the free amine. nih.gov |

Spectroscopic and Advanced Structural Characterization Studies of 5 4 Aminophenyl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the confirmation of the molecular skeleton and the stereochemistry of the compound.

While specific NMR data for 5-(4-Aminophenyl)oxazol-2-amine are not extensively reported in the public domain, the expected chemical shifts can be inferred from data on closely related structures, such as 2-anilino-5-phenyloxazole and other substituted oxazoles. acs.orgmdpi.com The parent oxazole (B20620) ring itself exhibits characteristic resonances in both ¹H and ¹³C NMR spectra, with chemical shifts being sensitive to the nature and position of substituents. derpharmachemica.com

Expected ¹H and ¹³C NMR Spectral Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-4 (oxazole) | ~7.0-7.5 | - |

| Aromatic (phenyl) | ~6.7-7.6 | ~115-150 |

| NH₂ (amine) | Broad singlet, variable | - |

| C-2 (oxazole) | - | ~155-165 |

| C-4 (oxazole) | - | ~120-130 |

| C-5 (oxazole) | - | ~140-150 |

| Aromatic (phenyl) | - | ~115-150 |

Note: These are estimated values based on analogous compounds and are subject to solvent effects and the specific electronic environment of the molecule.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons, helping to establish the proton-proton connectivity within the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the aminophenyl ring and the oxazole core, for instance, by observing a correlation between the protons on the phenyl ring and the C-5 of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For a relatively rigid molecule like this compound, NOESY could help to confirm the planar arrangement of the molecule and identify any through-space interactions between protons on the phenyl ring and the oxazole ring. The study of related 2-aminoimidazole derivatives has successfully utilized 2D NMR techniques like HSQC and HMBC for full characterization. mdpi.com

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov While no specific ssNMR studies on this compound have been reported, such an analysis would provide valuable insights. ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize the local environment of each atom in the crystalline lattice.

Distinguish between different polymorphic forms of the compound.

Studies on other nitrogen-containing heterocycles have demonstrated the utility of ssNMR in understanding their solid-state structures. nih.gov

X-ray Crystallography and Molecular Architecture of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not available, the analysis of a closely related compound, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, offers significant insights into the likely molecular architecture. nih.gov In this analogue, the oxazole ring is essentially planar, and the dihedral angles between the oxazole ring and the attached phenyl and pyridine (B92270) rings are significant, indicating a non-coplanar arrangement of the aromatic systems. nih.gov

For this compound, it is expected that the oxazole and aminophenyl rings will also be twisted relative to each other. A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds involving the amino groups. The amino group at the C-2 position of the oxazole ring and the amino group on the phenyl ring can both act as hydrogen bond donors, while the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov

Expected Crystallographic Data and Hydrogen Bonding Parameters (based on analogues):

| Parameter | Expected Value/Feature | Reference |

| Crystal System | Monoclinic or Orthorhombic | nih.govmdpi.com |

| Space Group | P2₁/c or similar | nih.govmdpi.com |

| Hydrogen Bonding | N-H···N, N-H···O intermolecular interactions | nih.govnih.gov |

| Dihedral Angle (Phenyl-Oxazole) | 30-50° | nih.gov |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit different solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound have been published, the potential for different hydrogen bonding networks suggests that polymorphism could be possible.

Crystal engineering studies would involve a systematic investigation of crystallization conditions (e.g., solvent, temperature, and cooling rate) to identify and characterize different polymorphic forms. Techniques such as Differential Scanning Calorimetry (DSC) supported by spectroscopic methods like FTIR and Raman can be effective in screening for co-crystals and polymorphs. nih.gov

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present. The NIST WebBook confirms the availability of an IR spectrum for this compound. nist.gov

The IR spectrum of an oxazole derivative typically shows characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring. mdpi.com For this compound, the spectrum would also be characterized by the stretching and bending vibrations of the primary amino groups.

Expected Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretching (amine) | 3300-3500 | mdpi.com |

| C-H Stretching (aromatic) | 3000-3100 | mdpi.com |

| C=N Stretching (oxazole) | 1600-1650 | mdpi.com |

| C=C Stretching (aromatic) | 1450-1600 | mdpi.com |

| C-O-C Stretching (oxazole) | 1000-1100 | mdpi.com |

| N-H Bending (amine) | 1550-1650 | mdpi.com |

A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a comprehensive assignment of the normal modes of vibration and further confirm the molecular structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Advanced Structural Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The high-wavenumber region would be dominated by N-H stretching vibrations from both the primary aminophenyl group and the 2-amino group on the oxazole ring. Typically, primary amines show two bands, corresponding to asymmetric and symmetric stretching, which are anticipated in the 3400-3200 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl ring are expected to appear around 3100-3000 cm⁻¹.

The fingerprint region, below 1650 cm⁻¹, provides a wealth of structural information. The C=N stretching vibration of the oxazole ring is predicted to be observed around 1640-1610 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H groups are expected around 1620-1580 cm⁻¹. Furthermore, the C-O-C stretching of the oxazole ring is anticipated to show a strong band in the 1250-1020 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would provide information about the substitution pattern, with a characteristic band for a 1,4-disubstituted ring expected around 850-800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (Ar-NH₂) |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (Ar-NH₂) |

| 3300 - 3150 | N-H Stretch | 2-Amino Group (Oxazole) |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Ring |

| 1640 - 1610 | C=N Stretch | Oxazole Ring |

| 1620 - 1580 | N-H Bending | Amino Groups |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | Asymmetric C-O-C Stretch | Oxazole Ring |

| 850 - 800 | C-H Out-of-plane Bending (para-disubstituted) | Phenyl Ring |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C stretching modes of the phenyl ring, which are often weak in the FTIR spectrum, should be prominent in the Raman spectrum in the 1600-1550 cm⁻¹ region. The symmetric breathing mode of the phenyl ring, typically observed around 1000 cm⁻¹, is also a characteristic Raman band. The C-S and S-S bonds in related sulfur-containing heterocycles are known to be strong Raman scatterers; by analogy, the vibrations of the oxazole ring, particularly those involving the C-O-C linkage, are expected to be well-resolved.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3050 | Aromatic C-H Stretch | Phenyl Ring |

| 1610 - 1580 | Symmetric Aromatic C=C Stretch | Phenyl Ring |

| ~1000 | Ring Breathing Mode | Phenyl Ring |

| 1350 - 1250 | C-N Stretch | Aryl-Amine |

| 1200 - 1100 | In-plane C-H Bending | Phenyl Ring |

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass of the compound can be calculated based on the most abundant isotopes of its constituent atoms (C, H, N, O).

For the molecular formula C₉H₉N₃O, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision. An experimentally determined m/z value from an HRMS analysis that matches this theoretical value to within a few parts per million (ppm) would serve to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₀N₃O⁺ | 176.08184 |

| [M+Na]⁺ | C₉H₉N₃ONa⁺ | 198.06378 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the compound's structure and connectivity.

The fragmentation of protonated this compound would likely proceed through several key pathways. Cleavage of the bond between the phenyl ring and the oxazole ring could lead to the formation of a fragment corresponding to the aminophenyl cation or the 2-amino-oxazole cation. The oxazole ring itself could undergo characteristic ring-opening fragmentation pathways. For instance, the loss of small neutral molecules such as CO, HCN, or H₂NCN from the oxazole moiety is a plausible fragmentation route. The aminophenyl portion could lose ammonia (B1221849) (NH₃). Detailed analysis of these fragmentation patterns allows for the reconstruction of the molecular structure.

Table 4: Predicted MS/MS Fragmentation Pathways for [C₉H₁₀N₃O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 176.08 | 119.06 | C₂H₃N₂ | [H₂N-C₆H₄-C]⁺ |

| 176.08 | 92.06 | C₃H₂NO | [H₂N-C₆H₅]⁺ |

| 176.08 | 84.04 | C₆H₆N | [C₃H₄N₂O]⁺ |

| 92.06 | 65.04 | NH₃ | [C₆H₅]⁺ |

Reactivity and Reaction Mechanisms of 5 4 Aminophenyl Oxazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of 5-(4-Aminophenyl)oxazol-2-amine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating primary amino group (-NH₂). This group strongly directs incoming electrophiles to the positions ortho and para to itself. youtube.comquizlet.com Since the 5-(oxazol-2-amine) substituent already occupies the para position, electrophilic attack is predicted to occur predominantly at the two equivalent ortho positions (C-3 and C-5) of the phenyl ring.

Due to the high reactivity conferred by the -NH₂ group, reactions like nitration or halogenation can often lead to multiple substitutions and oxidative side products. youtube.com To achieve controlled monosubstitution, it is common practice to protect the amino group, for instance, by converting it to an acetanilide (B955) (-NHCOCH₃). This moderately deactivating, yet still ortho, para-directing, group tempers the ring's reactivity and allows for more selective transformations. msu.edu A subsequent hydrolysis step can then restore the primary amine. Research on the related compound 2-(p-acetamidophenyl)-4-methyloxazole has shown that direct bromination followed by deacetylation is an effective strategy for synthesizing halogenated aminophenyl oxazoles. researchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | 5-(4-Amino-3,5-dibromophenyl)oxazol-2-amine | Over-bromination is likely due to high ring activation. |

Reactions Involving the Oxazol-2-amine Moiety

The 2-aminooxazole portion of the molecule presents multiple sites for reactivity, including the exocyclic amino group and the heterocyclic ring itself.

Spectroscopic and physicochemical studies have firmly established that reactions such as acylation on 2-aminooxazole scaffolds occur exclusively at the exocyclic nitrogen atom rather than the endocyclic (ring) nitrogen. scribd.com This selectivity is attributed to the higher nucleophilicity of the exocyclic amine.

This reaction is useful for synthesizing a variety of derivatives. For example, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-2-aminooxazoles. scribd.comekb.eg This transformation is not only a route to new compounds but can also serve as a protecting strategy for the exocyclic amine during other reactions.

Table 2: Representative Acylation Reactions on 2-Aminooxazole Analogues

| Substrate | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzoxazole | Acetic Anhydride | N-(Benzoxazol-2-yl)acetamide | scribd.com |

| 2-Aminobenzoxazole | Dicarboxylic Acid Anhydrides | N-(Benzoxazol-2-yl) monoamide | scribd.com |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl Chloride | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | ekb.eg |

| 2-Amino-4-substituted thiazoles | 10-Undecenoic acid | N-(4-substituted-thiazol-2-yl)undec-10-enamide | researchgate.net |

The oxazole (B20620) ring, while aromatic, can undergo ring-opening or rearrangement reactions under certain conditions, leading to the formation of different heterocyclic systems. One notable transformation is the conversion of 2-aminooxazoles into 2-aminoimidazoles. For instance, the treatment of 5-acetyl-2-aminooxazole with various amines in the presence of water has been shown to afford 1H-5-acetyl-2-substituted aminoimidazoles. lookchem.com This suggests that this compound could potentially be converted to a corresponding 2,5-disubstituted imidazole (B134444) derivative upon reaction with ammonia (B1221849) or other amines under hydrolytic conditions.

Furthermore, intramolecular rearrangement reactions, such as the Smiles rearrangement, are known for related heterocyclic systems like 2-aminobenzoxazoles. acs.orgnih.govnih.gov This type of reaction involves an intramolecular nucleophilic aromatic substitution, where a nucleophile attacks the heterocyclic ring, leading to a spiro intermediate, followed by ring-opening and re-aromatization to form a new structure. nih.gov While not directly documented for this compound, the potential for such rearrangements exists, especially if the exocyclic amine is tethered to a suitable leaving group.

Acid-catalyzed ring-opening has also been observed in related 2-oxazoline systems, where acidic sulfonimide nucleophiles can open the ring to form linear sulfonimidation products. umich.edu This indicates a potential susceptibility of the oxazole ring to strong acids and nucleophiles.

Metal-Catalyzed Coupling Reactions Utilizing this compound

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For this compound to be utilized in such reactions, it would typically first be converted into a derivative containing a suitable handle, such as a halide or triflate.

The most straightforward approach to prepare a substrate for cross-coupling would be the selective halogenation of the phenyl ring, for example, at the C-3 position ortho to the amino group, as discussed in section 4.1. The resulting aryl halide could then participate in a variety of palladium-catalyzed reactions.

Suzuki Coupling: A 3-bromo or 3-iodo derivative of the title compound could be coupled with a wide range of aryl or vinyl boronic acids to introduce new carbon-carbon bonds.

Heck Reaction: The reaction of the aryl halide derivative with alkenes, in the presence of a palladium catalyst and a base, would yield a styrenyl-type derivative, extending the conjugated system. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: Coupling of the aryl halide with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would produce arylalkyne derivatives. libretexts.orgwikipedia.orgyoutube.com This reaction is a powerful tool for constructing C(sp²)-C(sp) bonds. nih.gov

Alternatively, the Buchwald-Hartwig amination offers a route to synthesize aryl-substituted 2-aminooxazoles by coupling an amine with an aryl halide. acs.org This suggests that the exocyclic amine of the title compound could potentially be coupled with aryl halides, though this would likely require N-protection of the more nucleophilic aniline (B41778) nitrogen first.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Type | Coupling Partner | Potential Product Structure | General Conditions |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | 5-(4-Amino-3-arylphenyl)oxazol-2-amine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | 5-(4-Amino-3-alkenylphenyl)oxazol-2-amine | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-(4-Amino-3-alkynylphenyl)oxazol-2-amine | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) libretexts.orgwikipedia.org |

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov The molecule this compound possesses several C-H bonds that could potentially be targeted for functionalization, including those on the phenyl ring and the C-4 position of the oxazole ring.

Palladium-catalyzed C-H functionalization often relies on a directing group to deliver the catalyst to a specific C-H bond. nih.gov In this molecule, both the primary aniline nitrogen and the exocyclic 2-amino nitrogen could potentially act as directing groups for ortho-C-H activation.

Phenyl Ring C-H Activation: The aniline amine could direct a palladium catalyst to the ortho C-H bonds (C-3 and C-5), enabling direct arylation, acylation, or alkylation, bypassing the need for an intermediate halogenation step.

Oxazole Ring C-H Activation: Research on related 2-aminothiazoles has shown that palladium-catalyzed C-H activation can achieve regioselective arylation at the C-4 or C-5 positions of the thiazole (B1198619) ring. kfupm.edu.sa By analogy, it is plausible that the C-4 position of the oxazole ring in the title compound could be a site for direct functionalization, guided by coordination of the palladium to one of the nearby nitrogen atoms. Studies on 2-aminopyrimidines have also demonstrated successful remote C-H functionalization. rsc.org

These strategies represent a modern, atom-economical approach to modifying the core structure of this compound, opening pathways to novel derivatives. organic-chemistry.org

Mechanistic Investigations of Key Transformations

Currently, there is a notable absence of published research focusing specifically on the mechanistic pathways of key chemical transformations involving this compound. General knowledge of oxazole chemistry suggests that the amino groups and the oxazole ring itself would be the primary sites for reactivity. The exocyclic primary amine at the 2-position and the aminophenyl substituent at the 5-position are expected to exhibit nucleophilic characteristics. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, can participate in various reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions, depending on the reaction conditions and the nature of the reacting species. However, without specific studies on this compound, any proposed mechanism remains speculative and is based on analogies with other substituted oxazoles.

Kinetic Studies of Reaction Pathways

A thorough search of scientific databases reveals a lack of specific kinetic studies performed on the reaction pathways of this compound. Kinetic analysis is crucial for understanding the rate-determining steps, the influence of reactant concentrations, temperature, and catalysts on the reaction rate, thereby providing a quantitative understanding of the reaction mechanism.

For structurally related compounds, such as 4-benzylidene-2-methyl-5-oxazolone, kinetic studies on their reactions with amines have been conducted. These studies have investigated the influence of substituents on the reaction rates and have established correlations with Hammett substituent constants. For instance, the rate of the oxazolone (B7731731) ring-opening reaction by amines was found to be sensitive to the electronic properties of the substituents on the phenyl ring. However, it is important to note that oxazolones have a different core structure (an oxazol-5(4H)-one ring) compared to this compound, and therefore, direct extrapolation of kinetic data is not scientifically rigorous.

To provide a hypothetical context for the type of data that would be generated from such studies, the following interactive table illustrates how kinetic data for a hypothetical reaction of this compound with an electrophile might be presented.

Hypothetical Kinetic Data for the Reaction of this compound with Electrophile X

| Experiment | Initial [this compound] (M) | Initial [Electrophile X] (M) | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 25 | Data not available |

| 2 | 0.02 | 0.1 | 25 | Data not available |

| 3 | 0.01 | 0.2 | 25 | Data not available |

| 4 | 0.01 | 0.1 | 35 | Data not available |

This table is for illustrative purposes only, as no experimental data has been found in the literature.

Identification of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to elucidating a reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed for this purpose. For the reactions of this compound, one could postulate the formation of various intermediates depending on the transformation.

For example, in an electrophilic substitution on the aminophenyl ring, an arenium ion intermediate would be expected. In reactions involving the exocyclic amino group, a protonated amine or an N-substituted intermediate could be formed. Ring-opening reactions, a known pathway for some oxazole derivatives under certain conditions, would proceed through different sets of intermediates.

While proposed reaction mechanisms for other heterocyclic compounds often include the characterization of intermediates, no such data has been published for this compound. The table below is a conceptual representation of how data on identified reaction intermediates could be structured.

Hypothetical Reaction Intermediates for Transformations of this compound

| Reaction Type | Proposed Intermediate | Method of Identification | Key Spectroscopic Data |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion | Not Applicable | Not Applicable |

| N-Acylation | N-Acyl-2-aminooxazole | Not Applicable | Not Applicable |

| Ring Opening | Acyclic Imine/Enamine | Not Applicable | Not Applicable |

This table is purely illustrative due to the lack of available experimental data.

Computational and Theoretical Studies of 5 4 Aminophenyl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons and the nature of chemical bonds, which are critical for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.comirjweb.com For a molecule like 5-(4-Aminophenyl)oxazol-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would provide insights into its molecular orbitals and charge distribution. irjweb.comirjweb.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. scholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. scholarsresearchlibrary.com It is anticipated that the HOMO would be localized on the electron-rich aminophenyl group, while the LUMO may be distributed across the oxazole (B20620) ring.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about charge distribution and intramolecular interactions. This analysis would likely show significant negative charges on the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amino group, with positive charges on the adjacent carbon atoms. These charge distributions are critical for understanding how the molecule interacts with biological targets.

Table 1: Predicted Key Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Polarity and solubility |

Ab Initio Methods for High-Level Energetic Analysis

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energetic information. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for a more precise analysis of the electronic energy and electron correlation effects in this compound. These high-level calculations are particularly useful for generating benchmark energetic data and for studying excited states, which are important for understanding the photophysical properties of the molecule.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms and identifying the most stable conformations. The key flexible bond is the one connecting the phenyl ring to the oxazole ring.

A potential energy surface (PES) scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the energy barriers between different conformations. The results would likely indicate a preferred, low-energy conformation where the two rings are not coplanar to minimize steric hindrance, but with significant electronic conjugation still possible.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound in a biological environment, such as in water or bound to a protein. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

For this compound, an MD simulation would illustrate how the molecule flexes and rotates, and how it interacts with surrounding solvent molecules through hydrogen bonds and other non-covalent interactions. This information is invaluable for understanding its solubility, transport properties, and how it might fit into a binding pocket of a receptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate potential reaction mechanisms involving this compound. For instance, if this molecule were to be metabolized, computational methods could be used to model the interaction with metabolic enzymes like cytochrome P450.

By calculating the activation energies for different potential reaction pathways, such as oxidation of the amino group or hydroxylation of the aromatic ring, researchers can predict the most likely metabolic products. This type of analysis can also be applied to understand the synthesis of the molecule itself, providing insights into the reaction pathways and intermediates. nih.gov

Derivatization and Analogues of 5 4 Aminophenyl Oxazol 2 Amine

Synthesis of Substituted 5-(4-Aminophenyl)oxazol-2-amine Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying distinct parts of the molecule: the aminophenyl group, the oxazole (B20620) ring itself, or by using the existing structure to build additional fused heterocyclic systems.

Modification at the Aminophenyl Group

The primary amino group on the phenyl ring is a key site for functionalization, allowing for the introduction of a wide array of substituents. Standard synthetic transformations can be employed to generate a diverse set of derivatives.

A common strategy involves the acylation of the amino group to form amides. For instance, the reaction of a precursor like p-nitroaniline with various acyl chlorides, followed by the reduction of the nitro group, is a well-established method for producing N-(4-aminophenyl)-substituted amides mdpi.comresearchgate.net. This approach can be adapted to 5-(4-nitrophenyl)oxazol-2-amine, where the nitro group is reduced in a final step to yield the desired aminophenyl derivative.

Another route for modification is the reaction of the amino group with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively mdpi.com. These reactions are typically high-yielding and allow for the introduction of a variety of aryl and alkyl substituents.

Table 1: Examples of Modifications at the Aminophenyl Group of Related Heterocyclic Compounds This table presents derivatization strategies applicable to the aminophenyl moiety, based on reactions performed on analogous structures.

| Starting Material Analogue | Reagent | Product Type | Reference |

| p-Nitroaniline | Acyl Chlorides | N-Acyl-p-nitroanilines | mdpi.comresearchgate.net |

| p-Nitroaniline | Isocyanates | 1-(4-Nitrophenyl)ureas | mdpi.com |

| 4-Aminobenzohydrazide | Carbon Disulfide | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | chemicalbook.com |

| o-Phenylene diamine | p-Aminobenzoic acid | 2-(4-Aminophenyl)-benzimidazole | indexcopernicus.com |

Modifications on the Oxazole Ring

Direct substitution on the oxazole ring of this compound presents a more complex synthetic challenge. However, building the oxazole ring from appropriately substituted precursors allows for the introduction of functionality at various positions. The van Leusen oxazole synthesis, for example, utilizes tosylmethylisocyanides (TosMICs) and aldehydes to construct the oxazole ring, offering a route to 5-substituted oxazoles nih.gov.

A versatile method for producing fully substituted 4-aminooxazoles involves the reaction of amides with 1,4,2-dioxazol-5-ones, which function as umpolung reagents with a nucleophilic nitrogen atom organic-chemistry.org. This strategy could potentially be adapted to create derivatives with substituents at the 4-position of the oxazole core.

Furthermore, the synthesis of 2,4,5-trisubstituted oxazoles can be achieved through a one-pot sequence involving the formation of 5-(triazinyloxy)oxazoles from carboxylic acids and amino acids, followed by a Suzuki-Miyaura coupling reaction semanticscholar.org. This highlights the possibility of introducing substituents at the 4-position of the oxazole ring through cross-coupling reactions.

A study on the synthesis of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine from 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide and urea demonstrates a practical approach to constructing 2-aminooxazoles with substituents at both the 4- and 5-positions core.ac.uknih.gov.

Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new ring fused to the existing oxazole scaffold. 5-Aminooxazoles are valuable building blocks for the synthesis of fused heterocyclic systems like oxazolo[5,4-d]pyrimidines mdpi.comnih.gov. The synthesis typically involves the reaction of a functionalized 5-aminooxazole-4-carbonitrile (B1331464) with reagents like triethyl orthoformate, followed by cyclization with an amine mdpi.com.

Another approach involves the multicomponent reaction of 5-aminoisoxazoles (an analogue of 5-aminooxazoles) with aryl glyoxals and malononitrile (B47326) to form isoxazolo[5,4-b]pyridines researchgate.net. This suggests that this compound could potentially undergo similar three-component reactions to yield complex fused systems. The synthesis of oxazolo[5,4-b]pyridines has also been achieved through the intramolecular cyclization of monoamides formed from the reaction of 3-aminopyridin-2(1H)-ones with dicarboxylic acid anhydrides buketov.edu.kzresearchgate.net.

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is crucial for designing new compounds with desired properties. The electronic and steric nature of substituents can significantly influence the reactivity of both the aminophenyl group and the oxazole ring.

For instance, in a series of 5-aryl-1,3,4-oxadiazol-2-amines, the nature of the substituent on the 5-aryl ring was found to influence their biological activity nih.gov. Derivatives with electron-donating groups like methoxy (B1213986) and methyl on the phenyl ring showed potent activity, while bulkier substituents led to a decrease in activity nih.gov. This suggests that for derivatives of this compound, substitution on the phenyl ring will likely modulate the electronic properties and steric profile of the molecule, thereby affecting its interactions with biological targets.

Development of Libraries of Analogues for Chemical Screening

The development of chemical libraries of this compound analogues is a key strategy for discovering new compounds with interesting chemical or biological properties. Diversity-oriented synthesis approaches aim to generate a wide range of structurally diverse molecules from a common scaffold.

A versatile route to oxazole-5-amides has been developed, which involves the conversion of oxazole-5-trifluoroacetamides into Boc-protected 5-aminooxazole derivatives researchgate.net. These intermediates are then amenable to parallel amide synthesis, allowing for the rapid generation of a library of analogues.

The flexible nature of the oxazole scaffold, which allows for substitution at multiple positions, makes it an attractive platform for the development of compound libraries researchgate.net. Synthetic strategies that allow for the convergent assembly of substituted oxazoles are particularly valuable in this context. For example, a one-pot synthesis of trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids provides an efficient means to generate structural diversity semanticscholar.org. Such approaches could be adapted to the this compound core to build extensive libraries for high-throughput screening.

Applications of 5 4 Aminophenyl Oxazol 2 Amine in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The structure of 5-(4-Aminophenyl)oxazol-2-amine, featuring two primary amine groups at different ends of a rigid, conjugated system, makes it an ideal building block for constructing larger, more complex molecular frameworks. bldpharm.comchemscene.com The oxazole (B20620) core itself is a crucial structural motif found in many natural products and medicinal compounds, valued for the stability and specific electronic distribution it imparts to molecules. researchgate.netnih.gov Synthetic chemists can leverage the distinct reactivity of the 2-amino group on the oxazole and the 4-amino group on the phenyl ring to achieve controlled, stepwise synthesis of intricate structures. researchgate.netorganic-chemistry.orgacs.org

The diamine nature of this compound makes it a prime candidate for use as a monomer in the synthesis of advanced polymers. It can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form novel polyamides. The incorporation of the oxazole ring into the polymer backbone is expected to enhance thermal stability, mechanical strength, and introduce specific photophysical properties. Research on related heterocyclic structures has shown that polymers containing such motifs often exhibit desirable characteristics for high-performance materials. nih.gov For instance, vanadium catalysts with oxazole-based ligands have been successfully used in ethylene (B1197577) polymerization, indicating the compatibility of the oxazole structure within polymerization processes. mdpi.comresearchgate.net The resulting oxazole-containing polyamides or polyimides could find applications in specialty films, fibers, and composites requiring high thermal resistance and specific electronic properties.

Oxazole derivatives are widely recognized for their ability to act as ligands in transition metal catalysis. alfachemic.compharmiweb.com The nitrogen atom within the oxazole ring, with its sp2 hybridized electron pair, can effectively coordinate with metal centers. mdpi.comchemscene.com In this compound, the presence of the oxazole nitrogen, the 2-amino nitrogen, and the 4-aminophenyl nitrogen provides multiple potential coordination sites. This allows the molecule to function as a bidentate or even tridentate ligand, forming stable complexes with various transition metals. chemscene.com

These metal complexes are instrumental in a wide array of catalytic reactions, influencing the selectivity and stability of the catalyst. chemscene.com By forming chelates with metals like vanadium, palladium, or copper, ligands based on this scaffold can be used to create catalysts for reactions such as olefin polymerization, cross-coupling reactions, and other organic transformations. organic-chemistry.orgmdpi.comresearchgate.net The specific steric and electronic environment provided by the ligand, which can be tuned by modifying the substituents, has a considerable impact on the catalyst's performance and the properties of the resulting products. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The structure of this compound is rich in features that promote such interactions. The two amine groups and the oxazole nitrogen atom are capable of acting as both hydrogen bond donors and acceptors.

This capacity for hydrogen bonding is critical for directing the self-assembly of molecules into ordered architectures. For example, in the crystal structure of a related compound, 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, the amino group forms distinct intermolecular hydrogen bonds, leading to the formation of chains that stabilize the crystal lattice. nih.gov Similarly, this compound can be expected to form extensive hydrogen-bonded networks, creating tapes, sheets, or three-dimensional frameworks. Furthermore, oxazole-containing building blocks have been successfully employed in the synthesis of macrocycles, which serve as scaffolds for creating complex supramolecular structures. nih.gov These self-assembled systems are of great interest for applications in molecular recognition, host-guest chemistry, and the development of "smart" materials.

Integration into Functional Organic Materials (e.g., Optoelectronic Applications)

Functional organic materials are at the heart of next-generation electronic and photonic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.govresearchgate.net The key to these technologies is the use of π-conjugated organic molecules that can efficiently transport charge and/or emit light. The extended π-system of this compound, which encompasses both the phenyl ring and the oxazole core, makes it a promising candidate for such applications.

Oxazole derivatives are known to be highly fluorescent and are considered significant fragments in many optoelectronic materials. researchgate.netnih.gov The incorporation of an aminophenyl group can further enhance these properties. The photophysical characteristics of such molecules are often sensitive to their environment, which can be exploited in device engineering. nih.gov Research on related structures, such as triphenylamine (B166846) and carbazole (B46965) derivatives, has demonstrated their effectiveness as p-type organic semiconductors. researchgate.net Integrating this compound as a building block into larger conjugated systems or as a component in charge-transfer molecules could lead to new materials for efficient and tunable optoelectronic devices. rsc.orgnih.govrsc.org

Table 1: Potential Optoelectronic Properties of Oxazole-Based Materials

| Property | Description | Relevance of this compound |

| Fluorescence | Emission of light following absorption of light. 2,5-diaryloxazoles are known to be highly fluorescent. nih.gov | The conjugated system is expected to exhibit strong fluorescence, potentially tunable by modifying substituents. |

| Intramolecular Charge Transfer (ICT) | The transfer of an electron from a donor to an acceptor part of the same molecule upon photoexcitation. This is observed in oxazole derivatives with donor-acceptor structures. nih.gov | The aminophenyl group acts as an electron donor and the oxazole can be part of an acceptor unit, potentially leading to ICT characteristics useful in sensors and OLEDs. |

| Hole-Transport (p-type) Semiconductor | Materials that conduct positive charge carriers (holes). Aminophenyl-containing structures like carbazoles and triphenylamines are well-known hole-transporting materials. researchgate.net | The aminophenyl moiety suggests potential for use as a hole-transporting layer in devices like OLEDs and organic solar cells. |

| Thermally Activated Delayed Fluorescence (TADF) | A mechanism that allows for efficient conversion of non-emissive triplet excitons to emissive singlet excitons, enhancing OLED efficiency. rsc.org | Molecular design incorporating this scaffold into appropriate donor-acceptor structures could potentially yield TADF emitters. |

Development of Novel Analytical Probes for Chemical Detection

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Fluorescent probes are a particularly powerful class of sensors, and oxazole-containing molecules are frequently used as their core structure. nih.govnih.gov These probes are designed to exhibit a change in their fluorescence properties—such as intensity or color—upon binding to a specific analyte.

The this compound scaffold is well-suited for the design of such probes. The amine groups can serve as recognition sites that bind to analytes like metal ions or small molecules. This binding event can alter the electronic structure of the molecule, leading to a detectable change in its fluorescence. For instance, a fluorescent probe based on a 2-(2-aminophenyl) imidazo (B10784944) [1,5-a] pyridine (B92270) structure was developed for the rapid detection of phosgene, where the analyte interacts with an amino group and the heterocyclic core. nih.govresearchgate.net Similarly, oxazole derivatives have been engineered as fluorescent tags for amines and thiols and as probes for monitoring microheterogeneous media. hud.ac.ukcapes.gov.br A related compound, 3'-(p-aminophenyl)fluorescein (APF), is used as a fluorescent probe for detecting reactive oxygen species. researchgate.net The inherent fluorescence of the aminophenyl-oxazole system provides a strong foundation for creating novel turn-on or ratiometric probes for a wide range of chemical targets.

Table 2: Examples of Oxazole-Based Analytical Probes

| Probe Base Structure | Analyte Detected | Detection Principle | Reference |

| 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole | Microheterogeneous Media | Changes in fluorescence based on solvent polarity. | hud.ac.uk |

| Triphenylamine-Oxazole-Pyridinium | DNA | "On/off" fluorescence behavior upon binding to DNA. | nih.gov |

| 2-chloro-4,5-bis(p-N,N-dimethylaminosulfonylphenyl)oxazole (SAOX-CI) | Thiols | Strong fluorescence of the derivative compared to the weakly fluorescent reagent. | capes.gov.br |

| 2-(2-aminophenyl) imidazo [1,5-a] pyridine | Phosgene Gas | "Turn-on" fluorescence from faint green to strong blue upon interaction. | nih.gov |

| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol | Copper(II) and Lead(II) ions | Amperometric titration. | abechem.com |

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Methodologies

While established methods for synthesizing 2-aminooxazoles exist, the exploration of novel, more efficient, and versatile synthetic strategies remains a significant area of interest. acs.org Current research often focuses on the reaction of α-bromoacetophenones with unsubstituted urea (B33335) to yield N-unsubstituted 2-aminooxazoles. acs.org However, the development of new methods to create N-substituted 2-amino-4-aryloxazoles is an area ripe for investigation. acs.org

Future research could focus on the following unexplored pathways:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a key trend. Research into using deep eutectic solvents (DES) in combination with ultrasound has shown promise for the rapid and energy-efficient synthesis of oxazoles and could be adapted for this specific compound. acs.org

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 5-(4-aminophenyl)oxazol-2-amine and its derivatives could enable more efficient production for further studies.

Novel Catalytic Systems: While palladium catalysts like X-Phos Pd G2 have been used for similar structures, the exploration of other transition metal catalysts or even metal-free catalytic systems could lead to improved yields, lower costs, and broader substrate scope. acs.org

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines three or more starting materials to form this compound in a single step would be a highly efficient and atom-economical approach.

Novel Reactivity Patterns and Chemical Transformations

The inherent reactivity of the this compound core, with its multiple reactive sites—the primary amino groups and the oxazole (B20620) ring—presents a rich landscape for chemical exploration. Understanding and harnessing this reactivity is key to creating diverse libraries of new molecules.

Potential areas for future reactivity studies include:

Selective Functionalization: Developing methods for the selective N-functionalization of either the 2-amino group or the 4-aminophenyl group would allow for precise control over the final molecular structure. This could involve the use of advanced protecting group strategies or exploiting subtle differences in the nucleophilicity of the two amine groups.

Oxazole Ring Transformations: Investigating the stability and reactivity of the oxazole ring under various conditions (e.g., strong acids/bases, high temperatures, photolytic conditions) could reveal novel rearrangement or ring-opening reactions, leading to entirely new heterocyclic scaffolds.

Post-Synthetic Modification: Using the this compound skeleton as a building block, researchers can explore a wide range of post-synthetic modifications. For instance, the primary amino group on the phenyl ring is a prime candidate for diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Polymerization: The di-amino functionality of the molecule makes it a potential monomer for the synthesis of novel polymers. Polyaddition reactions with suitable comonomers, such as diisocyanates or diacyl chlorides, could lead to new polyamides or polyureas with unique properties.

Advanced Computational Modeling Applications and Predictive Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, computational modeling can provide deep insights and accelerate the discovery of new applications.

Future computational studies could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices of the molecule. This information can help predict its reactivity in various chemical transformations and its potential as an electronic material.

Molecular Docking and Dynamics: In silico methods are crucial for designing kinase inhibitors. acs.org Building on existing work on similar 2-anilino-5-aryloxazoles that inhibit VEGFR2 kinase, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of this compound derivatives with various biological targets. capes.gov.brnih.gov X-ray crystallography of related compounds has already been used to confirm binding modes, providing a solid foundation for such computational work. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed. nih.gov These models establish a mathematical relationship between chemical structure and activity, enabling the predictive design of new, more potent compounds.

Prediction of Physicochemical Properties: Computational tools can predict key properties like solubility, lipophilicity (ClogP), and metabolic stability. acs.org This is particularly important, as oxazoles are considered to have potential advantages over their thiazole (B1198619) counterparts, such as improved solubility and a lower rate of metabolism. acs.orgnih.gov

Table 1: Potential Computational Modeling Applications

| Modeling Technique | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reaction sites and electronic properties. |

| Molecular Docking | Simulation of binding to biological targets (e.g., kinases). | Identification of potential protein targets and binding modes. |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and stability of ligand-protein complexes. | Assessment of binding stability and interaction dynamics. |

| QSAR | Correlation of structural features with biological activity. | Predictive models for designing more potent analogues. |

Potential in Emerging Fields of Chemical Science

The unique structure of this compound makes it a promising candidate for applications beyond its traditional role in medicinal chemistry.

Emerging research could target its use in:

Materials Science: The aromatic and heterocyclic components of the molecule suggest potential for creating novel organic electronic materials. Its di-amino functionality makes it a candidate for synthesizing high-performance polymers or polyaramids with specific thermal or mechanical properties.

Chemical Sensors: The amino groups and the electron-rich oxazole system could interact with specific analytes (e.g., metal ions, anions), leading to a detectable change in optical properties like fluorescence. This could be harnessed to develop novel chemosensors.

Supramolecular Chemistry: The molecule can act as a building block (a "tecton") in supramolecular assembly. The amino groups can form hydrogen bonds, driving the self-assembly of well-defined, higher-order structures like gels, liquid crystals, or porous organic frameworks.

Photoredox Catalysis: Heterocyclic compounds are increasingly being explored as organic photoredox catalysts. The photophysical properties of this compound and its derivatives could be investigated to see if they can mediate light-driven chemical reactions.

Q & A

Q. What are the established synthetic routes for 5-(4-Aminophenyl)oxazol-2-amine, and how can reaction conditions be optimized for scale-up?

- Methodological Answer : The compound can be synthesized via two primary routes:

Suzuki-Miyaura Cross-Coupling : Reacting 5-bromo-oxazol-2-amine with 4-aminophenylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture under reflux. This method yields ~84% purity after column chromatography .

Condensation Reactions : Condensing 4-aminobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux, followed by cyclization with trichloroacetic acid. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hours) to minimize byproducts. Scale-up requires careful temperature control (80–100°C) and inert atmosphere to prevent oxidation .

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) and recrystallization in ethanol ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for phenyl and oxazole rings) and amine groups (δ 4.8–5.2 ppm). 13C NMR detects C=N (155–160 ppm) and C-O (165–170 ppm) .

- IR Spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and N-H bending (1510–1560 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 225.25 for [M+H]⁺) .

- HPLC : Use a C18 column with UV detection at 270 nm (acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps. Incorporate solvent effects via the Polarizable Continuum Model (PCM) for aqueous systems .

- Reactivity Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites. Validate results against experimental UV-Vis spectra (λmax ~300 nm) and cyclic voltammetry (oxidation peaks at +0.8 V vs. Ag/AgCl) .

- Accuracy : Gradient-corrected functionals (e.g., PBE) show <5% deviation in correlation energy compared to experimental data .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives in kinase inhibition studies?

- Methodological Answer :

- Derivative Design : Modify substituents on the phenyl ring (e.g., -CF₃, -OCH₃) and oxazole nitrogen (e.g., alkylation). Synthesize analogs via reductive amination or nucleophilic substitution .

- Activity Testing :

- Enzymatic Assays : Measure IC50 against VEGFR2 using fluorescence polarization (e.g., IC50 = 22 nM for analog AAZ) .

- Cellular Models : Assess anti-proliferative effects in HUVEC cells (IC50 determination via MTT assay) .

- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) into VEGFR2’s ATP-binding pocket (PDB: 1Y6A). Key interactions include hydrogen bonds with Cys917 and π-π stacking with Phe1047 .

Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues .

- Orthogonal Assays : Validate target engagement via Western blot (e.g., phospho-VEGFR2 inhibition) in tumor xenografts .

- Prodrug Strategies : Improve solubility by conjugating with PEG or acetylating amine groups. Test hydrolysis rates in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.